molecular formula C21H18N2O3S2 B2927646 4-(benzenesulfonyl)-N-(2-phenylethyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine CAS No. 627833-06-1

4-(benzenesulfonyl)-N-(2-phenylethyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine

Cat. No.: B2927646
CAS No.: 627833-06-1
M. Wt: 410.51
InChI Key: VWURTRXYBNTOFY-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-N-(2-phenylethyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-(2-phenylethyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophene group: This step may involve a cross-coupling reaction such as the Suzuki or Stille coupling.

    Attachment of the benzenesulfonyl group: This can be done via sulfonylation reactions using reagents like benzenesulfonyl chloride.

    Addition of the phenylethylamine group: This step might involve nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions could target the oxazole ring or the benzenesulfonyl group, potentially yielding amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for potential use as therapeutic agents in treating various diseases.

Industry

    Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-(2-phenylethyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzenesulfonyl)-N-(2-phenylethyl)-2-(thiophen-2-yl)-1,3-oxazole
  • 4-(benzenesulfonyl)-N-(2-phenylethyl)-2-(thiophen-2-yl)-1,3-thiazole

Uniqueness

The presence of the oxazole ring, combined with the benzenesulfonyl and thiophene groups, gives 4-(benzenesulfonyl)-N-(2-phenylethyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine unique chemical and physical properties

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(2-phenylethyl)-2-thiophen-2-yl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S2/c24-28(25,17-10-5-2-6-11-17)21-20(22-14-13-16-8-3-1-4-9-16)26-19(23-21)18-12-7-15-27-18/h1-12,15,22H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWURTRXYBNTOFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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